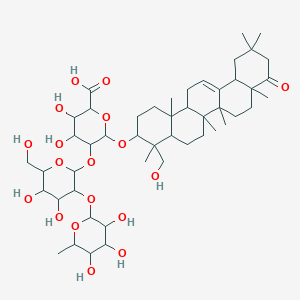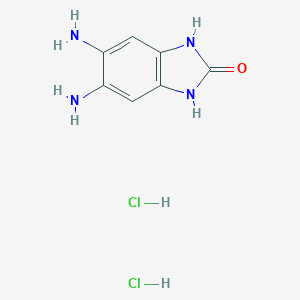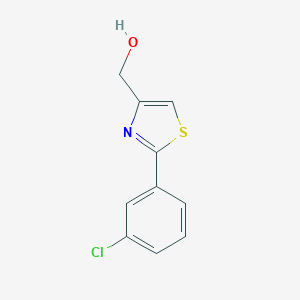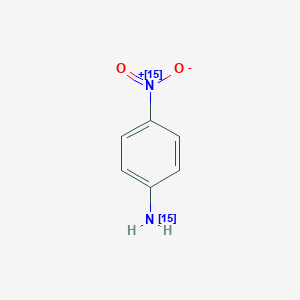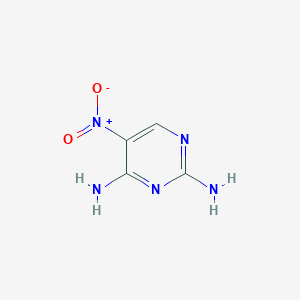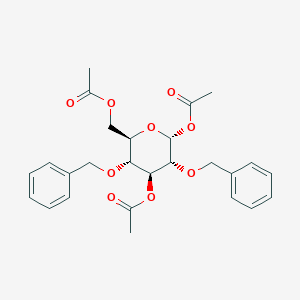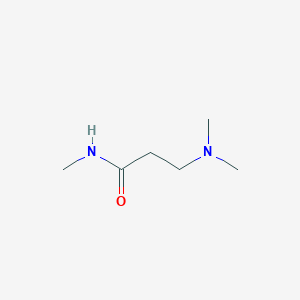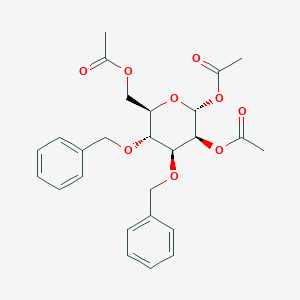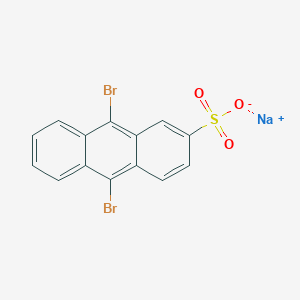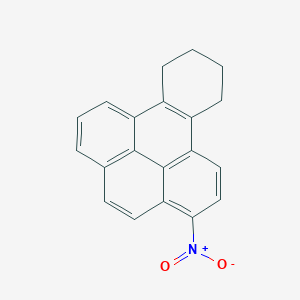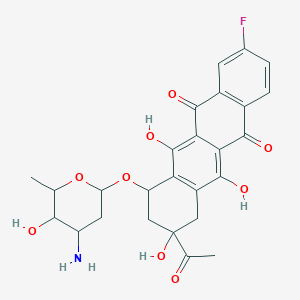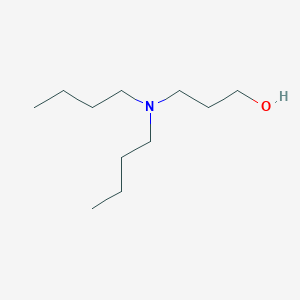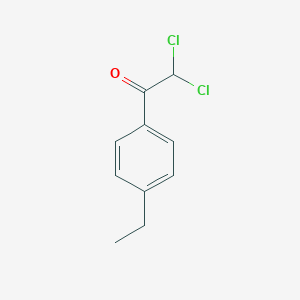
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one, also known as ethyl-2,2-dichloro-1-phenylethan-1-one, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is widely used in the synthesis of various organic compounds and has been found to exhibit potent biological activities.
科学的研究の応用
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been extensively used in scientific research due to its diverse applications. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antiviral properties. Moreover, this compound has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
作用機序
The exact mechanism of action of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever.
生化学的および生理学的効果
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been found to exhibit potent biological activities in various biochemical and physiological assays. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Moreover, this compound has been shown to reduce inflammation, pain, and fever in animal models.
実験室実験の利点と制限
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has several advantages for lab experiments. This compound is readily available, easy to synthesize, and has a high yield. Moreover, it exhibits potent biological activities, making it an ideal candidate for various biochemical and physiological assays. However, this compound has some limitations as well. It is toxic and can cause harm if not handled properly. Moreover, its exact mechanism of action is not fully understood, which limits its use in some applications.
将来の方向性
There are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research. One of the potential applications of this compound is in the development of novel antiviral and anticancer agents. Moreover, this compound can be used as a tool to study the mechanism of action of COX inhibitors and their effects on inflammation and pain. Additionally, the synthesis of novel organic compounds using 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one as a precursor can lead to the discovery of new pharmaceuticals, agrochemicals, and fragrances.
Conclusion:
In conclusion, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound exhibits potent biological activities and has been extensively used in various biochemical and physiological assays. The synthesis of this compound is easy, and it has a high yield. However, its toxicity and limited understanding of its mechanism of action limit its use in some applications. Nonetheless, there are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research, including the development of novel antiviral and anticancer agents and the synthesis of new organic compounds.
合成法
The synthesis of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one can be achieved by reacting 4-ethylacetophenone with phosphorus pentachloride and aluminum chloride in the presence of chloroform. This reaction results in the formation of the target compound, which can be purified through recrystallization. The yield of the reaction is typically high, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
121069-00-9 |
|---|---|
製品名 |
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one |
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChIキー |
OBMKWMUEGBPCNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
同義語 |
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



